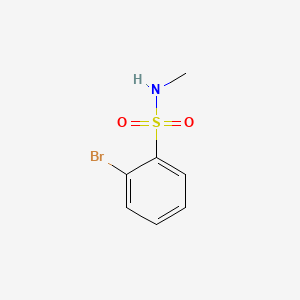

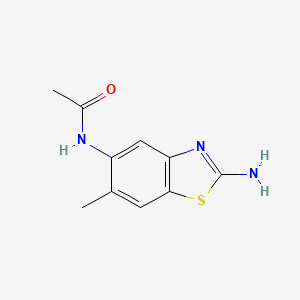

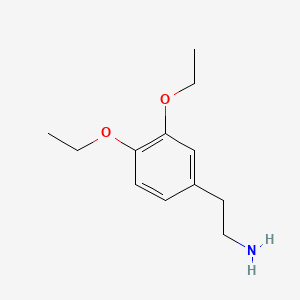

![molecular formula C15H25NO3 B1270602 N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine CAS No. 356094-16-1](/img/structure/B1270602.png)

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine” is a chemical compound that contains the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Aplicaciones Científicas De Investigación

Chromatographic Separation Techniques

One application involves the use of thin-layer chromatography for separating dinitrophenyl derivatives of simple steam volatile amines, demonstrating the compound's potential for analytical chemistry applications in separating and identifying amines in biological materials (Ilert & Hartmann, 1972).

Fluorescent and Colorimetric pH Probes

Another research application is the development of water-soluble fluorescent and colorimetric pH probes, useful for monitoring acidic and alkaline solutions. This application is significant for real-time pH sensing, which can be crucial in various scientific fields, including biochemistry and environmental science (Diana et al., 2020).

Organic Synthesis

Compounds similar to N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine serve as intermediates in organic synthesis, facilitating the creation of complex molecules. This includes the synthesis of bicyclo[1.1.1]pentan-1-amine, a moiety valued in medicinal chemistry for its unique properties (Goh et al., 2014).

Inhibitors of Biological Processes

Some derivatives act as inhibitors of biological processes, such as the inhibition of 15-lipoxygenase by imidazo[2,1-b]thiazole derivatives. This application is crucial for the development of new drugs and understanding disease mechanisms (Tehrani et al., 2014).

Bioisosteres in Drug Discovery

Bicyclo[1.1.1]pentanes, similar in structure to the compound , are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. Their synthesis and incorporation into drug molecules represent a significant research area aimed at improving drug properties like solubility and stability (Hughes et al., 2019).

Propiedades

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-14(18-4)15(19-5)9-13(11)17-3/h8-9,12,16H,6-7,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDYKBBPOOZLGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC(=C(C=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357913 |

Source

|

| Record name | N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine | |

CAS RN |

356094-16-1 |

Source

|

| Record name | N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

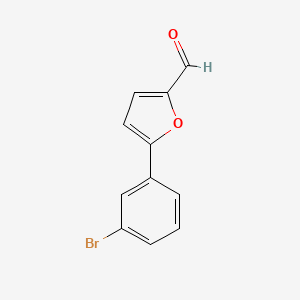

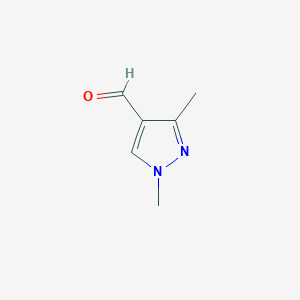

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)